Cas no 137530-41-7 (ent-Emtricitabine)

ent-Emtricitabine 化学的及び物理的性質
名前と識別子
-
- (+)-Emtricitabine
- 4-Amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl ]-2(1H)-pyrimidinone
- ent-EMtricitabine
- (+)-(2S,5R)-5-fluoro-1-< 2-(hydroxymethyl)-1,3-oxathiolan-5-yl> cytosine
- 2',3'-dideoxy-3'-thia-5-fluorocytidine
- 3-ethyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
- 4-amino-5-ethyl-2,4-dihydro-[1,2,4]triazol-3-one
- 4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
- 5-fluoro-1-(2R,5S)-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine
- AC1L8NKC
- CTK1D2626
- NCI60_026357
- NSC674324
- SureCN9366213
- AKOS027256113
- 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, rel- (+/-)-cis-1-(2-Hydroxymethyl)-1,3-oxathiolan-5-yl)-5-fluorocytosine
- Emtricitabine, (+)-
- DTXSID701288260
- XQSPYNMVSIKCOC-RITPCOANSA-N
- 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-((2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-
- Oxathiolan
- (+)-(2S,5R)-5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine
- EMTRICITABINE ENANTIOMER [WHO-IP]
- 5FC-(+)-beta
- 2',3'-Dideoxy-5-fluoro-3'-thiacytidine
- (+)-2'-deoxy-5-flouro-3'-thiacytidine
- EMRICITABINE IMPURITY D [WHO-IP]
- (+)-(2S,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
- PSI 5004
- (+/-)-FTC
- Q7279762
- Racivir
- 9PDN1V466A
- 5-FSddC
- 5FC-(+).b.
- 137530-41-7
- (+)-2a(2)-Deoxy-3a(2)-thia-5-fluorocytidine
- 4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
- W12863
- Racivir (TM)
- 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-
- Emtricitabine Enantiomer
- UNII-9PDN1V466A
- AIDS005680
- 4-Amino-5-fluoro-1-((2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
- SCHEMBL267686
- DLS-022
- (+)-2'-Deoxy-3'-thia-5-fluorocytidine
- 4-AMINO-5-FLUORO-1-((2S,5R)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)PYRIMIDIN-2(1H)-ONE [WHO-IP]
- (+)-FTC
- CHEMBL89554
- ent-Emtricitabine
-
- インチ: InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m1/s1
- InChIKey: XQSPYNMVSIKCOC-RITPCOANSA-N
- ほほえんだ: N=C1NC(N(C=C1F)[C@H]2CS[C@H](O2)CO)=O
計算された属性
- せいみつぶんしりょう: 247.04269053g/mol
- どういたいしつりょう: 247.04269053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 113Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
ent-Emtricitabine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E525005-1mg |
ent-Emtricitabine |
137530-41-7 | 1mg |
$ 221.00 | 2023-09-07 | ||
A2B Chem LLC | AA50973-25mg |
Ent-emtricitabine |
137530-41-7 | As reported | 25mg |
$6553.00 | 2024-04-20 | |
A2B Chem LLC | AA50973-10mg |
Ent-emtricitabine |
137530-41-7 | As reported | 10mg |
$3239.00 | 2024-04-20 | |
A2B Chem LLC | AA50973-1mg |
Ent-emtricitabine |
137530-41-7 | As reported | 1mg |
$716.00 | 2024-04-20 | |
TRC | E525005-25mg |
ent-Emtricitabine |
137530-41-7 | 25mg |
$3818.00 | 2023-05-18 | ||
TRC | E525005-10mg |
ent-Emtricitabine |
137530-41-7 | 10mg |
$ 1669.00 | 2023-09-07 | ||
TRC | E525005-2mg |
ent-Emtricitabine |
137530-41-7 | 2mg |
$402.00 | 2023-05-18 | ||
Chemenu | CM449840-1g |
2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]- |
137530-41-7 | 95%+ | 1g |
$2455 | 2023-02-02 | |
A2B Chem LLC | AA50973-5mg |
Ent-emtricitabine |
137530-41-7 | As reported | 5mg |
$1932.00 | 2024-04-20 | |
TRC | E525005-5mg |
ent-Emtricitabine |
137530-41-7 | 5mg |
$973.00 | 2023-05-18 |
ent-Emtricitabine 関連文献
-
Damian E. Yerien,Sergio Bonesi,Al Postigo Org. Biomol. Chem. 2016 14 8398
-
Austin Arias,Peyton E. Windham,Natalie A. Cheyne,William M. Gilliland Analyst 2023 148 5496
-
Ramisetti Nageswara Rao,Kondapalli Santhakumar New J. Chem. 2016 40 8408
-
Anika Shakil,Faye Y. Hern,Chung Liu,Kartik Temburnikar,Pierre Chambon,Neill Liptrott,Tom O. McDonald,Megan Neary,Andrew Owen,Caren Freel Meyers,Steve P. Rannard J. Mater. Chem. B 2022 10 4395
-
Elliott Mwando,Amos Massele,Enoch Sepako,Kwenga Sichilongo Anal. Methods 2017 9 450
-
Ramisetti Nageswara Rao,Kondapalli Santhakumar New J. Chem. 2016 40 8408
-
Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968
-
Magda M. F. Ismail,Mohammed Salah Ayoup RSC Adv. 2022 12 31032
-
Gonzalo Campillo-Alvarado,Elizabeth A. Keene,Dale C. Swenson,Leonard R. MacGillivray CrystEngComm 2020 22 3563
-
William M. Gilliland,Nicole R. White,Bryan H. Yam,Joseph N. Mwangi,Heather M. A. Prince,Ann Marie Weideman,Angela D. M. Kashuba,Elias P. Rosen Analyst 2020 145 4540
ent-Emtricitabineに関する追加情報
Comprehensive Overview of ent-Emtricitabine (CAS No. 137530-41-7): Properties, Applications, and Research Insights
ent-Emtricitabine (CAS No. 137530-41-7), the enantiomer of the well-known antiretroviral drug Emtricitabine, has garnered significant attention in pharmaceutical research due to its unique stereochemical properties. As a nucleoside reverse transcriptase inhibitor (NRTI) analog, this compound plays a pivotal role in studying chiral selectivity in drug metabolism and antiviral mechanisms. Researchers increasingly focus on ent-Emtricitabine to explore its potential differences in bioavailability, toxicity profiles, and enzymatic interactions compared to its FDA-approved counterpart.
The growing interest in ent-Emtricitabine aligns with current pharmaceutical trends emphasizing chiral drug development and enantiomer-specific pharmacology. Recent studies investigate whether this mirror-image molecule could offer advantages in drug resistance management or reduced side effects—a hot topic in HIV treatment optimization. While Emtricitabine remains a cornerstone in combination therapies like Truvada® for HIV pre-exposure prophylaxis (PrEP), its enantiomer presents novel research opportunities in structural-activity relationships.
From a chemical perspective, ent-Emtricitabine shares the same molecular formula (C8H10FN3O3S) as its therapeutic enantiomer but exhibits reversed spatial configuration. This distinction significantly impacts its molecular recognition by viral enzymes and cellular transporters. Analytical techniques like chiral HPLC and X-ray crystallography are crucial for characterizing this compound's purity and absolute configuration—key concerns for researchers sourcing CAS 137530-41-7 reference standards.
The synthesis of ent-Emtricitabine typically involves asymmetric synthesis or chiral resolution methods, with recent patents highlighting improved yields through enzymatic catalysis. These advancements address the pharmaceutical industry's demand for cost-effective production of enantiopure compounds. Interestingly, some studies suggest potential applications of ent-Emtricitabine in prodrug development or as a metabolic pathway probe, though clinical applications remain speculative.
Quality control of 137530-41-7 requires rigorous spectroscopic verification, including 1H/13C NMR and mass spectrometry. The compound's stability under various pH and temperature conditions is another active research area, particularly for formulation science applications. Storage recommendations typically suggest anhydrous conditions at -20°C to maintain the integrity of this enantiomeric compound.
Emerging discussions in medicinal chemistry forums frequently address whether ent-Emtricitabine could play a role in addressing NRTI-associated mitochondrial toxicity—a common search query among researchers. While preliminary data remain inconclusive, this line of inquiry reflects the broader interest in developing safer antiviral analogs. The compound's pharmacokinetic parameters, including protein binding and clearance rates, show marked differences from its enantiomer in preclinical models.
Regulatory aspects of ent-Emtricitabine research emphasize compliance with Good Laboratory Practice (GLP) standards, particularly for studies comparing enantiomeric effects. The scientific community continues to debate the necessity of separate patent protection for enantiomers of established drugs—a relevant consideration for this compound given Emtricitabine's commercial success.
From a commercial standpoint, CAS 137530-41-7 serves primarily as a research chemical for academic and pharmaceutical laboratories. Suppliers typically offer it in milligram to gram quantities with >98% enantiomeric excess (ee), catering to the needs of mechanistic studies and analytical method development. Pricing trends reflect the specialized nature of this enantiomer compared to the bulk availability of its therapeutic counterpart.
Future research directions for ent-Emtricitabine may explore its potential in combination therapies or as a diagnostic tool for studying viral resistance patterns. The compound's unique properties continue to make it valuable for structure-based drug design initiatives, particularly in the context of emerging viral threats and the perpetual need for antiviral innovation.
137530-41-7 (ent-Emtricitabine) 関連製品
- 136846-20-3(2’-Epi-Lamivudine)
- 134678-17-4(Lamivudine)
- 139757-68-9(4’-Epi Lamivudine)
- 152128-77-3(Emtricitabine S-Oxide (Mixture of Diastereomers))
- 143491-57-0(Emtricitabine)
- 134680-32-3(Lamivudine EP Impurity D)
- 1238210-10-0(Emtricitabine Carboxylic Acid)
- 5366-49-4(1-(4-methylbenzenesulfonyl)propan-2-one)
- 1932787-71-7((3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid)
- 135969-64-1((3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one)
